7,8-Dimethoxy-3-carboxy-coumarin
Description
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
7,8-dimethoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-16-8-4-3-6-5-7(11(13)14)12(15)18-9(6)10(8)17-2/h3-5H,1-2H3,(H,13,14) |
InChI Key |
IGDXBFZUBGQGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
7,8-Dimethoxy-3-carboxy-coumarin has shown significant potential in cancer research. A study highlighted the synthesis of various coumarin derivatives, including 8-methoxycoumarin-3-carboxamides, which demonstrated notable antiproliferative activity against liver cancer cells (HepG2) with IC50 values indicating effective cytotoxicity. The introduction of specific substituents on the coumarin scaffold enhanced its binding affinity and cytotoxic properties, suggesting that this compound could be a promising candidate for developing new anticancer agents .
Table 1: Antiproliferative Activity of Coumarin Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | HepG2 (Liver) |
| N-(acetyl)-8-methoxycoumarin-3-carboxamide | 2.3 | HepG2 |
| 5-bromo-8-methoxycoumarin-3-carboxamide | 0.9 | HepG2 |
Neuroprotective Effects
Coumarins have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. Compounds derived from the coumarin structure have demonstrated the ability to inhibit monoamine oxidase (MAO) isoforms, which are implicated in the pathogenesis of Parkinson's disease. The potential of this compound in this context remains to be fully explored but could contribute to the development of novel treatments for neurodegenerative disorders .
Comparison with Similar Compounds
8-Methoxycoumarin-3-carboxamides
Substituents : 8-OCH₃, 3-CONH-R (variable aryl/alkyl groups).
Key Findings :
- These carboxamide derivatives exhibit potent antiproliferative activity against HepG2 liver cancer cells, primarily by inhibiting β-tubulin polymerization and activating Caspase 3/7, which triggers apoptosis .
- Structural Advantage : The flexible carboxamide moiety allows for tailored interactions with target proteins, as demonstrated by computational docking studies .
Ethyl 8-Methoxycoumarin-3-carboxylate
Substituents : 8-OCH₃, 3-COOEt.
Key Findings :
- This ester derivative demonstrated marked activity against breast cancer cell lines (MCF-7, MDA-MB-231), inhibiting sulfatase, aromatase, and β-tubulin polymerization .
- The ethyl ester (-COOEt) acts as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid form. This modification enhances absorption and reduces premature metabolism .
- Limitation : Ester derivatives may exhibit variable efficacy depending on hydrolysis rates in biological systems.
6,7-Dihydroxycoumarin
Substituents : 6,7-OH.
Key Findings :
6,7-Dimethoxycoumarin
Substituents : 6,7-OCH₃.
Key Findings :
- This analogue lacks the 3-carboxy group, reducing its ability to interact with charged enzymatic pockets. It is primarily used as a synthetic intermediate .
- The methoxy groups enhance lipophilicity and stability compared to 6,7-dihydroxycoumarin, making it more suitable for applications requiring prolonged shelf life .
7,8-Dimethoxy-4-Methyl Coumarin
Substituents : 7,8-OCH₃, 4-CH₃.
Key Findings :
- Unlike 3-carboxy derivatives, this compound lacks ionizable groups, limiting its utility in targeted therapies requiring charged interactions .
Comparative Data Table
Preparation Methods
Substrate Selection and Methylation
The synthesis begins with a resorcinol derivative, such as 3,4-dihydroxybenzaldehyde, which provides the phenolic hydroxyl groups at positions 7 and 8 of the coumarin scaffold. Methylation of these hydroxyl groups is achieved using dimethyl sulfate or methyl iodide in the presence of a base, yielding 3,4-dimethoxybenzaldehyde. Subsequent Pechmann condensation with diethyl malonate under acidic conditions (e.g., sulfuric acid or heterogeneous catalysts like zeolites) forms the coumarin ring.
Reaction Conditions:
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid or sodium hydroxide. For example, refluxing the ester with 4N HCl in acetic acid achieves complete conversion to this compound in 56% yield.
Cyclocondensation of Methoxy-Substituted Benzaldehydes
An alternative route involves cyclocondensation of pre-methylated benzaldehydes with diethyl malonate, bypassing the need for post-synthetic methylation.
Synthesis of 8-Methoxycoumarin-3-carboxylate
3-Methoxy-2-hydroxybenzaldehyde reacts with diethyl malonate under basic conditions (piperidine) to form ethyl 8-methoxycoumarin-3-carboxylate. Introducing a second methoxy group at position 7 requires starting with 3,4-dimethoxy-2-hydroxybenzaldehyde.
Optimization Notes:
Halogenation and Functionalization
Bromination at position 5 of the coumarin ring (using bromine in glacial acetic acid) demonstrates the scaffold’s versatility for further functionalization. However, this step is optional and depends on the desired final product.
Environmentally Friendly Heterocatalytic Methods
Recent patents describe sustainable Pechmann-like reactions using recyclable catalysts and solvent-free conditions.
Heterogeneous Catalysis
A slurry reactor with a solid acid catalyst (e.g., sulfonated carbon) facilitates the reaction between 3,4-dimethoxyphenol and ethyl acetoacetate. This method reduces waste and achieves yields comparable to traditional approaches (68–72%).
Continuous Flow Synthesis
Fixed-bed reactors operating at 80°C enable continuous production of coumarin esters, which are subsequently hydrolyzed to the carboxylic acid. This method scales efficiently for industrial applications.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Pechmann Condensation | 65–75 | 90–95 |
| Cyclocondensation | 71 | 98 |
| Heterocatalytic | 68–72 | 92–96 |
Q & A
Q. How is this compound utilized in fluorescence-based assays?
- Methodological Answer : The carboxyl group enables conjugation to biomolecules (e.g., proteins) via EDC/NHS chemistry. Its excitation/emission at 409/473 nm (pH-dependent) makes it suitable for:
- Enzyme Activity Probes : Monitor hydrolytic enzymes via fluorescence quenching .
- Cellular Imaging : Track intracellular localization in live cells using confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
